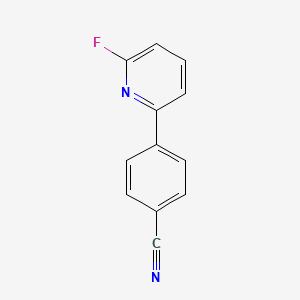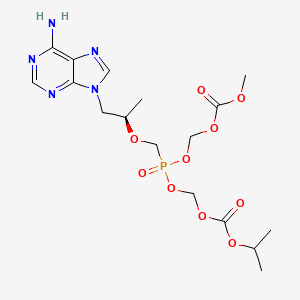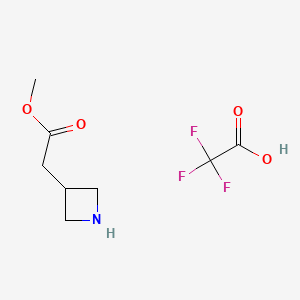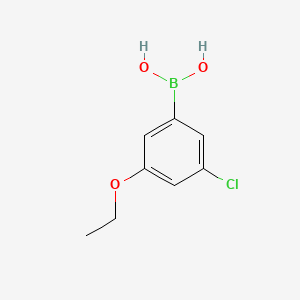
(3-Chloro-5-ethoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diarylborinic acids and their four-coordinated analogs, such as “(3-Chloro-5-ethoxyphenyl)boronic acid”, relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “(3-Chloro-5-ethoxyphenyl)boronic acid” includes a boronic acid functional group and is derived from the phenol family.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-5-ethoxyphenyl)boronic acid” include a molecular weight of 200.425.Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is the basis for their use in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems. For “(3-Chloro-5-ethoxyphenyl)boronic acid”, this could involve the development of fluorescent sensors for detecting catecholamines and their derivatives, such as dopamine .
Supramolecular Chemistry
The reversible nature of boronic acid-mediated cis-diol conjugation makes it a valuable tool in supramolecular chemistry. This compound could potentially be used to create dynamic covalent systems that can reversibly form and break bonds under certain conditions, leading to applications in self-healing materials or responsive drug delivery systems .
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for their cross-coupling reactions. “(3-Chloro-5-ethoxyphenyl)boronic acid” may be used in the synthesis of pharmaceuticals, where it can contribute to the formation of carbon-boron bonds essential for creating complex organic molecules .
Polymer and Optoelectronics Materials
Borinic acid derivatives, a subclass of organoborane compounds which include boronic acids, are used in the development of polymer and optoelectronic materials. The specific properties of “(3-Chloro-5-ethoxyphenyl)boronic acid” could be harnessed to synthesize materials with unique electrical or optical properties .
Catalysis
Borinic acids and their derivatives are also known to play a role in catalysis. They can act as catalysts or co-catalysts in various chemical reactions, potentially improving the efficiency or selectivity of these processes .
BMC Chemistry - Boronic acids for sensing and other applications RSC Advances - Boronic acid based dynamic click chemistry MDPI - Recent Advances in the Synthesis of Borinic Acid Derivatives
Safety and Hazards
The safety data sheet for “(3-Chloro-5-ethoxyphenyl)boronic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing the compound in a locked up place .
Wirkmechanismus
Target of Action
The primary target of (3-Chloro-5-ethoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by (3-Chloro-5-ethoxyphenyl)boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic acids and their esters are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various applications .
Result of Action
The result of the action of (3-Chloro-5-ethoxyphenyl)boronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, leading to a variety of potential applications .
Action Environment
The action of (3-Chloro-5-ethoxyphenyl)boronic acid is influenced by the reaction conditions of the SM coupling . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes, also contribute to the efficacy of the reaction .
Eigenschaften
IUPAC Name |
(3-chloro-5-ethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-8-4-6(9(11)12)3-7(10)5-8/h3-5,11-12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSXBHJXIDTTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681557 |
Source


|
| Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-73-9 |
Source


|
| Record name | (3-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

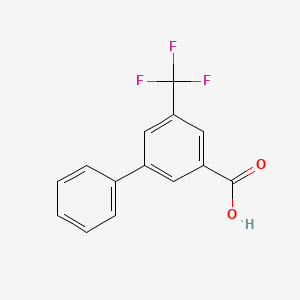
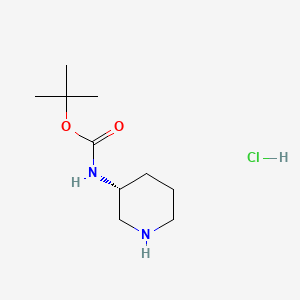
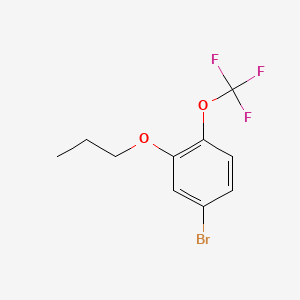
![N-[(4-Bromophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572465.png)


![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)
